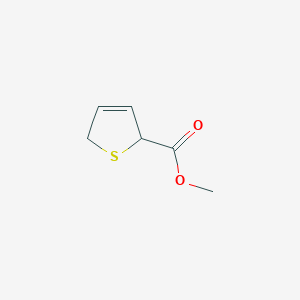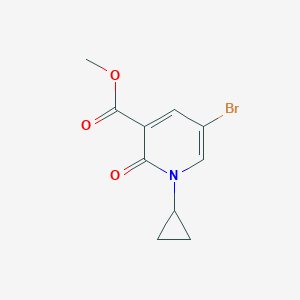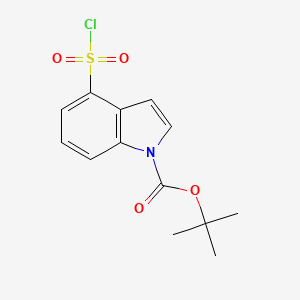
methyl (1s,4r)-4-butylcyclohexane-1-carboxylate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1S,4R)-4-butylcyclohexane-1-carboxylate, trans (MBCH) is an organic compound that is used in a variety of scientific research applications. It is a cyclic compound composed of four carbon atoms and one oxygen atom, and it is an isomer of methylcyclohexane. MBCH can be synthesized from a variety of starting materials and is used in a variety of scientific research applications.
Scientific Research Applications
MBCH is used in a variety of scientific research applications. It is used as a model compound for the study of the structure and reactivity of cyclic compounds. It is also used as a substrate for the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters. In addition, it is used in the synthesis of other compounds, such as cyclic amines and cyclic ethers.
Mechanism of Action
MBCH is a substrate for a variety of enzyme-catalyzed reactions. In the oxidation of alcohols, MBCH is oxidized by an enzyme, such as alcohol dehydrogenase, to form the corresponding aldehyde. In the hydrolysis of esters, MBCH is hydrolyzed by an enzyme, such as esterase, to form the corresponding carboxylic acid and alcohol.
Biochemical and Physiological Effects
MBCH has no known biochemical or physiological effects. It is not known to interact with any cellular components or to have any effect on cellular metabolism.
Advantages and Limitations for Lab Experiments
MBCH has several advantages for use in laboratory experiments. It is readily available and can be synthesized from a variety of starting materials. It is also relatively stable and has a low melting point, making it easy to handle and store. However, it is not soluble in water, which can limit its use in some experiments.
Future Directions
Future research on MBCH could focus on its use in the synthesis of other compounds, such as cyclic amines and cyclic ethers. In addition, research could be conducted to explore its potential for use in drug design and development. Furthermore, research could be conducted to investigate its potential for use in enzyme-catalyzed reactions, such as the oxidation of alcohols and the hydrolysis of esters. Finally, research could be conducted to investigate its potential for use in other scientific research applications.
Synthesis Methods
MBCH can be synthesized from a variety of starting materials, including cyclohexene, 1-butanol, and acetic acid. The synthesis involves the reaction of cyclohexene with 1-butanol in the presence of acetic acid to form the desired product. The reaction is typically carried out at a temperature of 80-90°C and a pressure of 1-2 atm. The reaction is typically complete within 4-6 hours.
properties
IUPAC Name |
methyl 4-butylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-3-4-5-10-6-8-11(9-7-10)12(13)14-2/h10-11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOVPJQHZJFLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B6601983.png)



![2-{3-oxo-2-azaspiro[4.5]decan-1-yl}acetic acid](/img/structure/B6602006.png)

![methyl 3-amino-6-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B6602010.png)
![tert-butyl 6-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B6602018.png)




